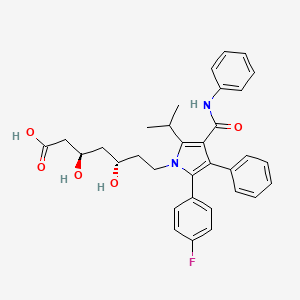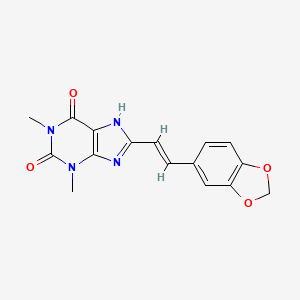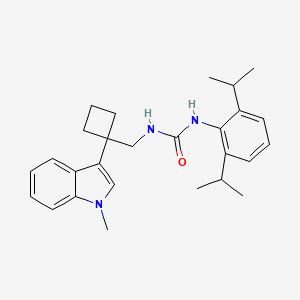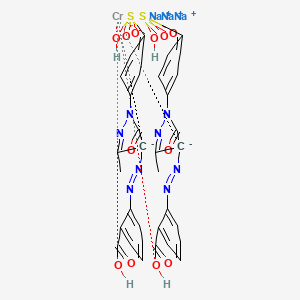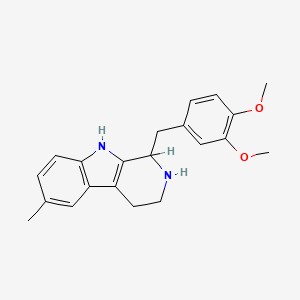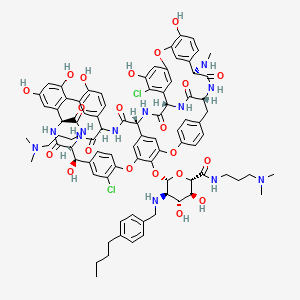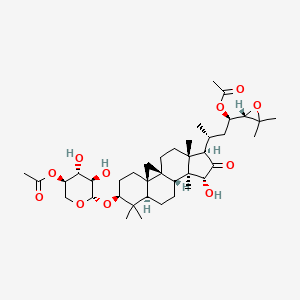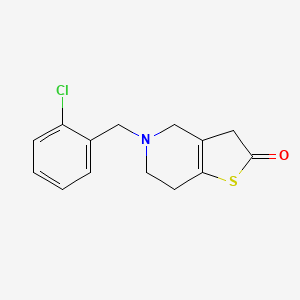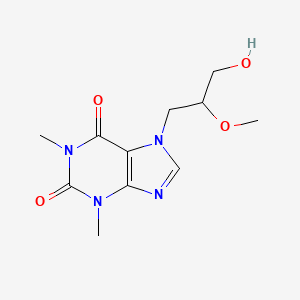
7-(3-Hydroxy-2-methoxypropyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8U5G3AS9DE” is known as 7-(3-HYDROXY-2-METHOXYPROPYL)THEOPHYLLINE. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The molecular formula of this compound is C11H16N4O4, and it has a molecular weight of 268.2691 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-HYDROXY-2-METHOXYPROPYL)THEOPHYLLINE involves the reaction of theophylline with 3-hydroxy-2-methoxypropyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups in the compound to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(3-HYDROXY-2-METHOXYPROPYL)THEOPHYLLINE has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-(3-HYDROXY-2-METHOXYPROPYL)THEOPHYLLINE involves its interaction with adenosine receptors in the body. By blocking these receptors, the compound prevents the inhibitory effects of adenosine on the central nervous system, leading to increased alertness and bronchodilation. Additionally, it inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent relaxation of smooth muscle in the airways .
Comparison with Similar Compounds
Theophylline: The parent compound, primarily used as a bronchodilator.
Aminophylline: A compound similar to theophylline but with better solubility.
Caffeine: Another methylxanthine with similar stimulant effects.
Uniqueness: 7-(3-HYDROXY-2-METHOXYPROPYL)THEOPHYLLINE is unique due to the presence of the hydroxy and methoxy groups, which can influence its pharmacokinetic properties and interactions with biological targets. These modifications can potentially enhance its therapeutic effects and reduce side effects compared to its parent compound, theophylline .
Properties
CAS No. |
117069-94-0 |
|---|---|
Molecular Formula |
C11H16N4O4 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
7-(3-hydroxy-2-methoxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O4/c1-13-9-8(10(17)14(2)11(13)18)15(6-12-9)4-7(5-16)19-3/h6-7,16H,4-5H2,1-3H3 |
InChI Key |
MWHUOIPSHHCTDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




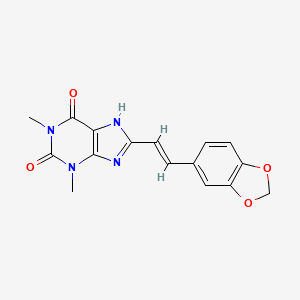


![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
